ethyl 3-aminobutanoate
Overview
Description
ethyl 3-aminobutanoate, also known as this compound, is an organic compound with the molecular formula C6H13NO2. It is a colorless liquid that is soluble in alcohols and ethers but insoluble in water. This compound is used in various fields, including organic synthesis, pharmaceuticals, and fragrances .
Preparation Methods
ethyl 3-aminobutanoate can be synthesized through several methods. One common method involves the transesterification reaction of ethanolamine and ethyl butyrate under an inert atmosphere at an appropriate temperature and reaction time . Another method involves the reaction of 3-aminobutyric acid with ethanol in the presence of acetyl chloride, followed by refluxing and purification .
Chemical Reactions Analysis
ethyl 3-aminobutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
ethyl 3-aminobutanoate has several scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of various organic compounds.
Biology: It is used in the study of amino acid metabolism and enzyme-catalyzed reactions.
Medicine: It is used as an active ingredient in some pharmaceutical formulations.
Industry: It is used in the production of flavors and fragrances
Mechanism of Action
The mechanism of action of ethyl 3-aminobutyrate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These metabolites can then interact with different receptors and enzymes, exerting their effects on biological systems .
Comparison with Similar Compounds
ethyl 3-aminobutanoate can be compared with other similar compounds such as:
Ethyl 2-aminobutyrate: Similar in structure but differs in the position of the amino group.
Ethyl 3-aminopropionate: Similar in structure but has a shorter carbon chain.
Ethyl 4-aminobutyrate: Similar in structure but has an additional carbon in the chain. This compound is unique due to its specific structural configuration, which influences its reactivity and applications
Properties
IUPAC Name |
ethyl 3-aminobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-9-6(8)4-5(2)7/h5H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIOOBJZIASBFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401314973 | |
Record name | Ethyl 3-aminobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401314973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5303-65-1 | |
Record name | Ethyl 3-aminobutyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5303-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-aminobutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005303651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5303-65-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77084 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3-aminobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401314973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-aminobutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.776 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of ethyl 3-aminobutyrate in polyamine research?
A: Ethyl 3-aminobutyrate serves as a key starting material for synthesizing α-methylspermidine. [, ] This polyamine analog is particularly important because it can prevent the detrimental health effects caused by spermidine depletion in transgenic rats engineered to overproduce spermine/spermidine N1-acetyltransferase. [, ]
Q2: Can you describe the synthesis of α-methylspermidine from ethyl 3-aminobutyrate?
A: α-Methylspermidine (1,8-diamino-5-azanonane) is synthesized from ethyl 3-aminobutyrate through a five-step process. This synthetic route has proven to be highly efficient, leading to a high overall yield. [, ] Researchers have also utilized ethyl 3-aminobutyrate to synthesize other biologically relevant compounds like α-methylspermine and bis-α,α'-methylated spermine. []
Q3: How does Candida antarctica lipase B interact with ethyl 3-aminobutyrate?
A: Candida antarctica lipase B can catalyze reactions involving ethyl 3-aminobutyrate and various reagents like butyl butanoate, 2,2,2-trifluoroethyl butanoate, and butanol. [, ] The enzyme exhibits chemo- and enantioselectivity, with the possibility of sequential resolution where both the amino and ester functionalities of ethyl 3-aminobutyrate can react. [] The size of the substrate influences the reaction pathway, with larger substrates like ethyl 3-aminopentanoate showing less likelihood of sequential resolution. []
Q4: Are there any studies on the stereospecificity of enzymes acting on derivatives of ethyl 3-aminobutyrate?
A: Yes, research using enantiomers of 1-amino-8-acetamido-5-azanonane dihydrochloride, synthesized from (R)- and (S)-alaninols and structurally related to ethyl 3-aminobutyrate, has provided insights into enzyme stereospecificity. [] Studies with recombinant human polyamine oxidase (PAO), which typically acts on achiral substrates, demonstrated a strong preference for the (R)-isomer of 1-amino-8-acetamido-5-azanonane dihydrochloride. [] This finding provides the first evidence of a hidden stereospecific potential in PAO. []
Q5: Has ethyl 3-aminobutyrate been used in material science applications?
A: Yes, ethyl 3-aminobutyrate, alongside ethyl-11-aminoundecanoate, has been investigated for modifying chlorinated natural rubber. [] This research aimed to develop environmentally friendly antifouling paints with extended lifespans and lacking toxic components. []
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